![molecular formula C12H21N5O2 B7055931 N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide](/img/structure/B7055931.png)
N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, an oxolane ring, and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the incorporation of the oxolane and dimethylaminoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This often includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and molecules with dimethylaminoethyl or oxolane groups. Examples include:
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
- N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide analogs
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-16(2)5-6-17(9-10-4-3-7-19-10)12(18)11-8-13-15-14-11/h8,10H,3-7,9H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILIGJXZKQFWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1CCCO1)C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
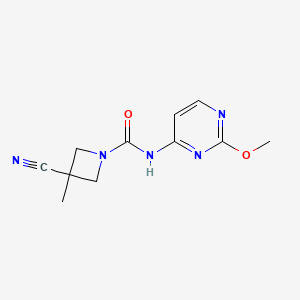
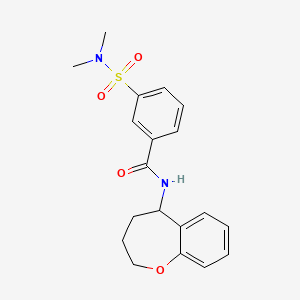
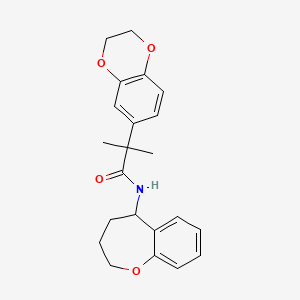
![2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7055868.png)
![(2R,3S)-4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7055873.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide](/img/structure/B7055894.png)
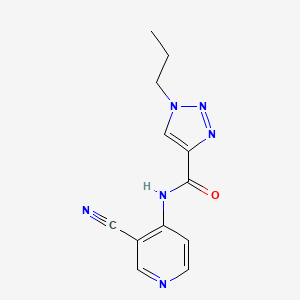
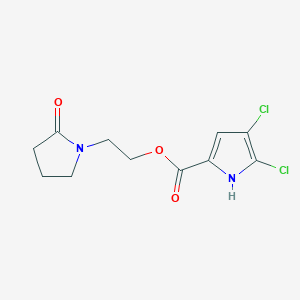
![[2-[(2-methoxyphenyl)methyl]pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7055919.png)
![5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide](/img/structure/B7055924.png)
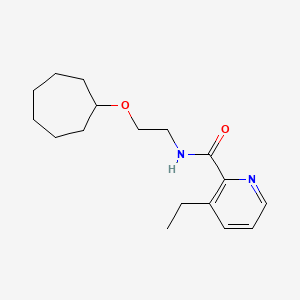
![5-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7055939.png)
![(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide](/img/structure/B7055944.png)
![[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7055951.png)
